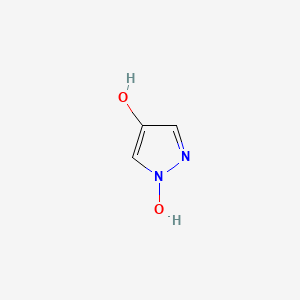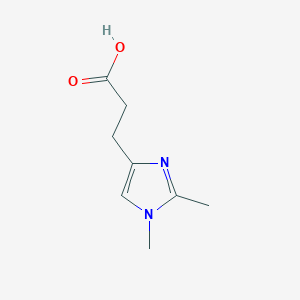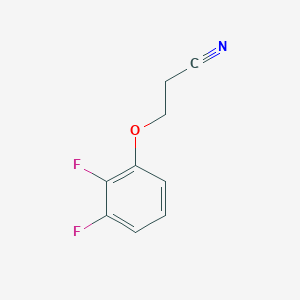
3-(2,3-Difluoro-phenoxy)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Difluoro-phenoxy)propanenitrile is an organic compound with the molecular formula C₉H₇F₂NO and a molecular weight of 183.1572 g/mol . This compound is characterized by the presence of a difluorophenoxy group attached to a propanenitrile moiety. It is a fluorinated aromatic compound, which makes it valuable in various chemical and industrial applications due to its unique reactivity and stability.
Vorbereitungsmethoden
The synthesis of 3-(2,3-Difluoro-phenoxy)propanenitrile typically involves the reaction of 2,3-difluorophenol with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom by the phenoxy group. The reaction is typically conducted in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion .
Analyse Chemischer Reaktionen
3-(2,3-Difluoro-phenoxy)propanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki-Miyaura coupling, forming biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-(2,3-Difluoro-phenoxy)propanenitrile is used in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with fluorinated aromatic rings, which often exhibit enhanced biological activity and metabolic stability.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals, including herbicides and pesticides, where the fluorinated aromatic ring enhances the efficacy and environmental stability of the active ingredients.
Wirkmechanismus
The mechanism of action of 3-(2,3-Difluoro-phenoxy)propanenitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for its target, leading to improved therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-(2,3-Difluoro-phenoxy)propanenitrile can be compared with other fluorinated aromatic compounds, such as:
3-(4-Fluoro-phenoxy)propanenitrile: This compound has a single fluorine atom at the para position, which may result in different reactivity and biological activity.
3-(2,4-Difluoro-phenoxy)propanenitrile: The presence of fluorine atoms at different positions on the aromatic ring can influence the compound’s chemical properties and reactivity.
3-(2,3,4-Trifluoro-phenoxy)propanenitrile: The addition of a third fluorine atom can further enhance the compound’s stability and reactivity, making it suitable for specific applications.
Eigenschaften
IUPAC Name |
3-(2,3-difluorophenoxy)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c10-7-3-1-4-8(9(7)11)13-6-2-5-12/h1,3-4H,2,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHIZGIRMGNHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


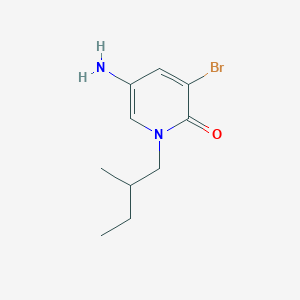
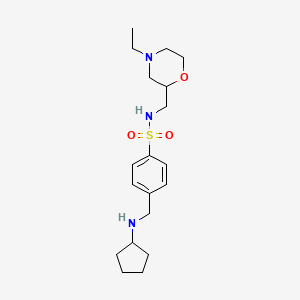
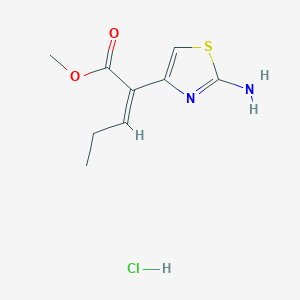
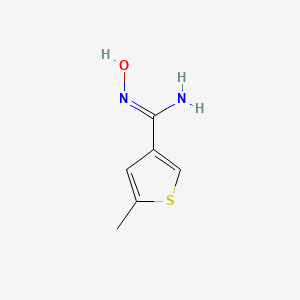
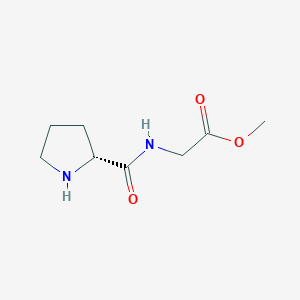
![1-[(1E)-1-methoxyimino-2,3-dihydroinden-5-yl]-2-pyridin-4-ylethane-1,2-dione](/img/structure/B13077987.png)
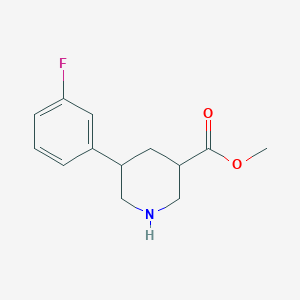
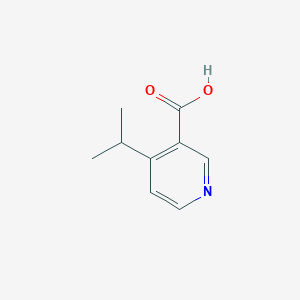
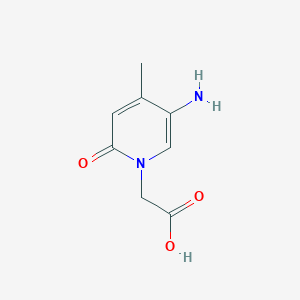
![2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078013.png)
